n-Methoxy-n-methylformamide

Description

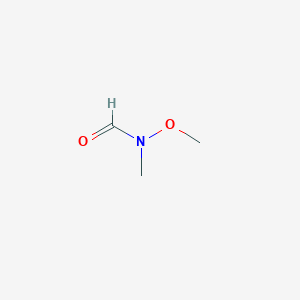

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRXFLOPJUZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472697 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32117-82-1 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Methoxy N Methylformamide Production

Classical Acylation Protocols for N-Methoxy-N-methylamides

Traditional methods for the synthesis of N-methoxy-N-methylamides rely on the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. researchgate.netwisc.edu These techniques involve the use of activated carboxylic acid derivatives, such as acyl halides, or the direct conversion of carboxylic acids using coupling agents.

The reaction of an acyl halide with N,O-dimethylhydroxylamine hydrochloride is a routine and foundational method for preparing N-methoxy-N-methylamides. wisc.eduwikipedia.org This nucleophilic acyl substitution reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. The stability of the resulting Weinreb amide is attributed to the formation of a stable metal-chelated intermediate when reacting with organometallic reagents, which prevents the common problem of over-addition that leads to tertiary alcohols. wisc.eduwikipedia.org

For the specific synthesis of N-methoxy-N-methylformamide, the required acyl halide would be formyl chloride. However, formyl chloride is notoriously unstable, making its use less practical. To circumvent this, alternative formylating agents or in situ generation methods are often employed.

Directly converting carboxylic acids into N-methoxy-N-methylamides offers a more streamlined approach by avoiding the pre-formation of highly reactive species like acyl halides. tandfonline.comresearchgate.net These methods employ a variety of coupling reagents to activate the carboxylic acid in situ, facilitating its condensation with N,O-dimethylhydroxylamine hydrochloride. tandfonline.comresearchgate.net

Several effective coupling systems have been developed for this transformation. One convenient, high-yield methodology utilizes 2-halo-1-alkylpyridinium salts, such as 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), in a reaction that proceeds without racemization for chiral carboxylic acids. tandfonline.comtandfonline.com The reaction is typically carried out in a solvent like dichloromethane (B109758) with an amine base. tandfonline.com Other successful reagents include phosphonate (B1237965) reagents, trichloromethyl chloroformate, and a combination of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP). researchgate.net For sterically hindered carboxylic acids, a mixture of methanesulfonyl chloride and triethylamine has proven effective, yielding the desired Weinreb amides in good yields. acs.orgorganic-chemistry.org

| Coupling Reagent/System | Starting Acid | Key Features | Reference |

|---|---|---|---|

| 2-Chloro-1-methylpyridinium iodide (CMPI) | Various, including chiral acids | High yields, inexpensive, no racemization observed. | tandfonline.comtandfonline.com |

| Methanesulfonyl Chloride / Triethylamine | Sterically hindered acids | Effective for challenging substrates, yields from 59-88%. | acs.orgorganic-chemistry.org |

| Trichloroacetonitrile (TCA) / Triphenylphosphine (TPP) | General carboxylic acids | One-pot process, presumes in situ formation of carboxylic acid chlorides. | researchgate.net |

| Trichloromethyl Chloroformate / Triethylamine | General carboxylic acids | Excellent yields at room temperature. | researchgate.net |

N-methoxy-N-methylamides can also be synthesized through the aminolysis of esters or lactones. researchgate.netwikipedia.org This transformation is not as straightforward as using more reactive acyl derivatives and often requires specific reagents to promote the reaction. The use of dimethylaluminum chloride (Me₂AlCl) in conjunction with N,O-dimethylhydroxylamine hydrochloride provides an efficient method for this conversion from either esters or lactones. researchgate.netwikipedia.org

Another approach involves the use of a suitable organomagnesium reagent, such as isopropyl magnesium chloride, or a lithium amide base to activate the N,O-dimethylhydroxylamine prior to the addition of the ester. wikipedia.orgcapes.gov.br This pre-activation enhances the nucleophilicity of the amine, enabling it to effectively attack the less reactive ester carbonyl. These methods have been successfully applied to a range of substrates, including highly hindered esters. capes.gov.br The aminolysis of lactones proceeds via a ring-opening mechanism to furnish ω-hydroxyalkylamides. tandfonline.com

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly favors catalytic methods due to their efficiency, milder reaction conditions, and reduced waste production. ethernet.edu.et The synthesis of this compound and its derivatives has benefited from the development of novel catalytic systems.

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds, including Weinreb amides. researchgate.netnih.gov This methodology typically involves a three-component coupling of an aryl or vinyl halide, carbon monoxide (CO), and a nucleophile, which in this case is N,O-dimethylhydroxylamine. researchgate.netnih.gov

A notable system employs a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a Xantphos ligand, which is effective for the carbonylation of aryl bromides at atmospheric pressure to produce the corresponding Weinreb amides. nih.gov The reaction conditions are generally mild, tolerating a variety of functional groups. nih.gov While this method is primarily used for synthesizing more complex, substituted N-methoxy-N-methylamides from aryl halides, it underscores a significant catalytic strategy for this class of compounds. researchgate.netnih.gov

| Catalyst | Ligand | Substrate | CO Source | Key Advantage | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Aryl Bromides | CO gas (1 atm) | Effective at atmospheric pressure, broad substrate scope. | nih.gov |

| Pd(OAc)₂ | DABCO | Aryl Iodides | CO gas (1 atm) | Inexpensive and stable ligand system. | researchgate.net |

A particularly innovative and green approach to this compound synthesis involves using carbon dioxide (CO₂) as a renewable C1 feedstock. rsc.orgokayama-u.ac.jp This organocatalytic N-formylation of N,O-dimethylhydroxylamine utilizes CO₂ in the presence of a reducing agent, typically a silane (B1218182) like phenylsilane (B129415) (PhSiH₃). okayama-u.ac.jp

The reaction is promoted by an organocatalyst, and a process has been developed using a polystyrene-supported superbase (DBU) as a heterogeneous catalyst. rsc.org This system operates under relatively mild conditions and allows for the preparation of a wide range of N-substituted formamides. rsc.org The direct N-formylation of N,O-dimethylhydroxylamine using CO₂ and a silane reductant provides a solvent-free, one-pot synthesis of this compound, representing a significant advancement in sustainable chemistry. okayama-u.ac.jp

Electrochemical Synthesis of this compound Precursors

The electrochemical synthesis of formamides, which are precursors to this compound, represents a sustainable and efficient alternative to traditional chemical methods. The process often involves the anodic oxidation of a C1 source like methanol (B129727) in the presence of an amine.

Mechanistic Pathways of Anodic Formylation

The electrochemical N-formylation of amines, such as methylamine, using methanol as a C1 source proceeds through distinct mechanistic pathways depending on the electrolyte conditions. nih.gov This oxidative process occurs at the anode, offering a metal-free route to formamide (B127407) synthesis. uva.nl

Two primary pathways have been identified:

Direct Hemiaminal Oxidation: In this pathway, methanol is first oxidized at the anode to form formaldehyde (B43269). The formaldehyde then reacts with the amine (e.g., methylamine) to form a hemiaminal intermediate. This hemiaminal is subsequently oxidized directly at the electrode surface to yield the corresponding formamide. nih.govresearchgate.net This pathway is found to be dominant in neutral electrolytes like sodium perchlorate (B79767) (NaClO₄). nih.gov

Isocyanide Intermediate Pathway: Under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) conditions, a different mechanism involving the formation of an isocyanide intermediate is observed. nih.govuva.nl The initial steps are similar, leading to the hemiaminal. However, this intermediate then undergoes dehydration to form an isocyanide (e.g., methylisocyanide). This highly reactive isocyanide is then hydrated to produce the final formamide product. nih.govacs.org This novel route highlights the ability of electrosynthesis to safely generate and utilize reactive intermediates in situ. nih.govuva.nl

A third, minor pathway can occur in acidic media, where the overoxidation of methanol to formic acid can lead to the formation of methylformate. This ester can then react with the amine to give the formamide, though this is generally not the primary route.

Intermediate Identification in Electrochemical Processes

The elucidation of the mechanistic pathways in electrochemical formylation relies heavily on the identification of transient intermediates. Modern analytical techniques coupled with electrochemical setups have been instrumental in this regard.

Hemiaminal and Formaldehyde: The involvement of formaldehyde as an intermediate, formed from methanol oxidation, has been confirmed through control experiments. nih.gov The subsequent formation of the hemiaminal is a crucial step, and its concentration can influence the reaction's Faradaic efficiency. acs.org At lower amine concentrations, less hemiaminal is formed, leading to a higher accumulation of the formaldehyde intermediate. nih.govacs.org

Isocyanide Intermediate: The identification of the methylisocyanide intermediate is a key finding in understanding the alternative reaction pathway. Its presence has been confirmed using several methods:

In Situ Fourier-Transform Infrared Spectroscopy (FTIR): This technique allows for the real-time observation of species at the electrode-electrolyte interface, and characteristic spectral bands have been assigned to the isocyanide intermediate under specific potential and pH conditions. nih.govacs.org

Mass Spectrometry (MS): Online electrochemical mass spectrometry (EC-MS) is a powerful tool for detecting short-lived and fragile intermediates like radical cations and iminium cations that are precursors in amine functionalization. rsc.org For the formylation reaction, the presence of the isocyanide intermediate was definitively confirmed by mass spectrometry analysis following a successful Ugi multicomponent reaction, which traps the reactive isocyanide. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficiency of producing N-methoxy-N-methylamides, including the target formamide, varies significantly between electrochemical and traditional chemical methods.

| Electrolyte | Dominant Pathway | Faradaic Efficiency (FE) |

|---|---|---|

| NaClO₄ (Neutral) | Hemiaminal Oxidation | 34% |

| NaOH (Basic) | Isocyanide Intermediate | Lower FE |

| H₂SO₄ (Acidic) | Isocyanide Intermediate | Lower FE |

Chemical Synthesis: Traditional chemical methods for preparing N-methoxy-N-methylamides (Weinreb amides) often involve the coupling of N,O-dimethylhydroxylamine hydrochloride with an activated carboxylic acid derivative. researchgate.nettandfonline.com These methods can provide high to excellent yields but may require stoichiometric reagents or catalysts. researchgate.netorganic-chemistry.org

| Starting Material | Coupling Reagent/Catalyst | Yield | Reference |

|---|---|---|---|

| Acid Chloride | Pyridine | 90-100% | tandfonline.com |

| Carboxylic Acid | N,N′-Carbonyldiimidazole (CDI) | High | researchgate.net |

| Lactone | Me₂AlCl | Good | tandfonline.com |

| Amine | Formic Acid / Iodine (catalyst) | up to 94% | organic-chemistry.org |

| Secondary Aliphatic Amines | Paraformaldehyde / CoNC-700 | 68-83% | rsc.org |

Reactivity and Mechanistic Investigations of N Methoxy N Methylformamide

Organometallic Reagent Interactions with N-Methoxy-N-methylformamide

The interaction of this compound with organometallic reagents such as Grignard and organolithium compounds is a cornerstone of its application. These reactions are characterized by high selectivity and yield, attributable to a specific reaction mechanism.

This compound serves as an effective formylating agent, reacting with potent nucleophiles like Grignard reagents and organolithium species to produce aldehydes in good yields. researchgate.netwisc.edu This transformation is a reliable method for synthesizing aldehydes, as the typical secondary reaction where the organometallic reagent adds to the newly formed aldehyde is suppressed. wisc.edumychemblog.com The reaction proceeds cleanly, even when an excess of the organometallic reagent is employed. wisc.edu Treatment of organolithiums or Grignard reagents with this compound provides the formylated products without significant competing side reactions. researchgate.net

| Organometallic Reagent | Solvent | Product | Yield |

|---|---|---|---|

| Phenylmagnesium bromide | THF | Benzaldehyde | High |

| n-Butyllithium | THF | Pentanal | High |

| Vinylmagnesium bromide | THF | Acrolein | Good |

| Isopropylmagnesium chloride | THF | Isobutyraldehyde | Good |

While this compound itself is a precursor for aldehydes, the broader class of N-methoxy-N-methylamides (Weinreb amides) is widely used for the controlled synthesis of ketones. mychemblog.comwikipedia.org The reaction involves treating a Weinreb amide, derived from a carboxylic acid other than formic acid, with an organometallic reagent. wikipedia.org This method is highly advantageous because it cleanly stops at the ketone stage, avoiding the common problem of over-addition that leads to tertiary alcohols. mychemblog.comorientjchem.org The stability of the intermediate allows for the synthesis of a diverse range of ketones, including biaryl ketones using functionalized Grignard reagents. rsc.org This process is compatible with a wide array of sensitive functional groups. rsc.org

The general reaction is as follows: R-C(=O)N(OCH₃)CH₃ + R'-M → R-C(=O)-R'

| N-Methoxy-N-methylamide (Substrate) | Organometallic Reagent | Product (Ketone) | Reference |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | Methylmagnesium bromide | Acetophenone | wikipedia.org |

| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | wikipedia.org |

| N-methoxy-N-methylisobutyramide | Phenyllithium | Isobutyrophenone | wisc.edu |

| N-methoxy-N-methyl-furan-2-carboxamide | 4-chlorophenylmagnesium bromide | (4-chlorophenyl)(furan-2-yl)methanone | rsc.org |

The remarkable selectivity of reactions involving N-methoxy-N-methylamides stems from the formation of a stable tetrahedral intermediate. wikipedia.orgstackexchange.com Upon nucleophilic attack by an organometallic reagent (organolithium or Grignard) at the amide carbonyl, a five-membered cyclic chelate is formed. orientjchem.orgstackexchange.com The metal ion (Li⁺ or Mg²⁺) is coordinated by both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgstackexchange.com

This chelation stabilizes the tetrahedral intermediate, preventing its collapse to a ketone or aldehyde until acidic workup. wikipedia.orgstackexchange.com Since the intermediate is stable even at non-cryogenic temperatures, the highly reactive organometallic reagent does not have a chance to react further with the carbonyl product, which is only liberated after the quenching of the reaction. mychemblog.comwikipedia.org This mechanism effectively prevents the common problem of over-addition, which would otherwise lead to the formation of a tertiary alcohol. wisc.eduresearchgate.net

Achieving stereochemical control in reactions with N-methoxy-N-methylamides often involves the use of a chiral auxiliary. wikipedia.org These auxiliaries are stereogenic units temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral auxiliaries like camphorsultam can be used to synthesize enantiomerically pure compounds. nih.gov In the context of Weinreb amides, a chiral auxiliary can be attached to the acyl portion of the molecule, influencing the facial selectivity of the nucleophilic attack by the organometallic reagent.

For example, the lithium enolate of a chiral N-acyl oxazolidinone (a type of chiral auxiliary popularized by Evans) can react with electrophiles to create new stereocenters with high diastereoselectivity. wikipedia.org Similarly, chiral N-phosphonyl β-amino Weinreb amides have been synthesized via the reaction of chiral N-phosphonyl imines with the lithium enolate of N-methoxy-N-methylacetamide, demonstrating stereocontrol in the formation of the product. orientjchem.org After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. wikipedia.org

Reductive Transformations of this compound

This compound and other Weinreb amides can be selectively reduced to their corresponding aldehydes. mychemblog.comwikipedia.org This partial reduction is a significant challenge with other carboxylic acid derivatives, which tend to over-reduce to alcohols. escholarship.org The stability of the chelated intermediate formed with hydride reagents is key to halting the reaction at the aldehyde stage. stackexchange.com

Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). wikipedia.orgescholarship.org However, these reagents often require careful temperature control to prevent over-reduction. ntu.edu.sg Milder and more chemoselective reagents have been developed, such as chloromagnesium dimethylaminoborohydride (MgAB), which can reduce Weinreb amides to aldehydes under ambient conditions. escholarship.orgescholarship.org To prevent any potential over-reduction during workup, the resulting aldehyde is often isolated as its stable sodium bisulfite adduct. escholarship.org

| Reducing Agent | Substrate | Product | Key Features/Conditions |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | N-methoxy-N-methylamide | Aldehyde | Requires low temperatures to prevent over-reduction to alcohol. wikipedia.org |

| Diisobutylaluminum hydride (DIBAL-H) | N-methoxy-N-methylamide | Aldehyde | Commonly used, requires careful control of stoichiometry and temperature. escholarship.org |

| Chloromagnesium dimethylaminoborohydride (MgAB) | N-methoxy-N-methylbenzamide | Benzaldehyde | Milder reagent, allows reaction at ambient temperature. escholarship.org |

Nucleophilic Substitution Reactions Involving this compound

The primary role of this compound in synthesis is to act as an electrophilic acylating agent in nucleophilic substitution reactions. mychemblog.com Its utility extends beyond reactions with organometallics and hydrides. For instance, Weinreb amides can be converted to ketones through a nonclassical Wittig reaction by reacting them with alkylidenetriphenylphosphoranes. orientjchem.orgorganic-chemistry.org This method avoids the often harsh conditions and high reactivity of organometallic reagents. organic-chemistry.org The reaction proceeds through an intermediate that hydrolyzes to yield the ketone. organic-chemistry.org

Furthermore, the reactivity of the N-methoxy-N-methylamide group makes it a valuable component in more complex transformations. It has been used as a chemoselective group in Dieckmann-like condensations, where the selectivity of the cyclization depends on the counterion of the base used. researchgate.net These examples highlight the versatility of the N-methoxy-N-methylamide functional group as a stable yet reactive electrophile for the formation of new carbon-carbon bonds.

Olefin Metathesis and Alpha,Beta-Unsaturated Amide Synthesis (e.g., Julia Olefination)

The synthesis of α,β-unsaturated N-methoxy-N-methylamides, also known as Weinreb amides, can be effectively achieved through protocols based on the Julia olefination. researchgate.net This reaction, including its variations like the Julia-Kocienski olefination, is a powerful method for creating carbon-carbon double bonds. wikipedia.org The classical Julia-Lythgoe olefination involves the reaction of phenyl sulfones with aldehydes or ketones, followed by a reductive elimination step to form the alkene. wikipedia.orgorganic-chemistry.org

A specific reagent has been developed to facilitate the synthesis of α,β-unsaturated N-methoxy-N-methyl-amides using a Julia-Kocienski olefination approach. researchgate.net This reagent, 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide, condenses with various aldehydes and cyclic ketones to produce α-fluorovinyl Weinreb amides. researchgate.net The stereoselectivity of this olefination can be controlled by the reaction conditions. For instance, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base can lead to either E- or Z-isomers depending on the specific conditions, while using sodium hydride (NaH) results in high Z-selectivity (≥98%). researchgate.net

This methodology has been applied to the synthesis of (2Z,4E/Z)-dienamides. The process begins with a highly Z-selective condensation between 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide and 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. researchgate.net The resulting product, containing a benzothiazolylsulfanyl moiety, is then oxidized to create a second-generation Julia-Kocienski olefination reagent. This new reagent is subsequently used in DBU-mediated condensations with other aldehydes to form the target dienamides. researchgate.net

Table 1: Julia-Kocienski Olefination for α,β-Unsaturated Weinreb Amide Synthesis researchgate.net

| Reagent | Carbonyl Compound | Base | Key Outcome | Stereoselectivity |

| 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide | Aldehydes, Cyclic Ketones | DBU | α-fluorovinyl Weinreb amide | Condition-dependent (E or Z) |

| 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide | Aldehydes, Cyclic Ketones | NaH | α-fluorovinyl Weinreb amide | ≥98% Z-selective |

While olefin metathesis is a versatile reaction for forming carbon-carbon double bonds, catalyzed by alkylidene complexes through metallacyclobutane intermediates, its direct application involving this compound is not prominently documented in the reviewed literature. nih.gov The reaction includes variations like ring-closing metathesis (RCM) and cross-metathesis (CM). nih.gov Challenges in olefin metathesis can arise with substrates containing nitrogen atoms, such as N-heteroaromatics, which may lead to catalyst deactivation. nih.gov Strategies to overcome this include the protonation of the nitrogen atom to form a salt prior to the reaction. nih.gov

Advanced Mechanistic Studies of Formylation Reactions

The N-formylation of amines to produce amides, including structures related to this compound, can proceed through several distinct and complex mechanistic pathways, which have been investigated using various techniques.

One prominent pathway involves the reductive formylation of carbon dioxide (CO₂). In this process, CO₂ is used as a C1 source in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org Mechanistic studies confirmed the in situ generation of formoxy borohydride species, which are critical for the N-formylation to occur. rsc.org This pathway can also be accompanied by a competitive transamidation reaction, especially when formamide-based solvents like DMF are used. rsc.org

Another set of mechanisms is observed in electrochemical N-formylation, where methanol (B129727) can serve as both the solvent and the formylating agent. nih.govacs.org Detailed investigations using in situ Fourier-transform infrared spectroscopy (FTIR) have revealed two concurrent reaction pathways. nih.govacs.org The first involves the electrochemical oxidation of methanol to formaldehyde (B43269). acs.org The formaldehyde then reacts with the amine to form a hemiaminal intermediate, which is subsequently oxidized to the final formamide (B127407) product. nih.govacs.org A second, novel pathway involves the formation of a methylisocyanide intermediate, which is then hydrated to yield the methylformamide. nih.govacs.org

Catalytic formylation reactions using formic acid also exhibit diverse mechanisms depending on the catalyst employed. When iodine is used, it is believed to react with formic acid to generate HI as the active catalytic species in situ. nih.gov The proposed mechanism involves the protonation of formic acid, which is then attacked by the amine, followed by dehydration to yield the formamide. nih.gov Ruthenium-based catalysts operate differently; the mechanism is proposed to involve the coordination of a methoxide (B1231860) to the ruthenium center, followed by β-hydride elimination to produce coordinated formaldehyde, which then reacts with the amine. nih.gov

Studies on the N-formylation of amines with CO₂ and hydrosilanes have revealed complex chemical equilibria. acs.org The reaction pathway is dependent on the basicity of the amine. For low-basicity amines like N-methylaniline, the reaction proceeds through the formation of various reactive formoxysilanes. acs.org In contrast, more basic amines can form stable carbamate (B1207046) salts, leading to a different pathway involving silylcarbamate intermediates that react with formic acid. acs.org

Table 2: Comparison of Mechanistic Pathways in N-Formylation Reactions

| Formylation Method | Key Intermediates/Species | Mechanistic Features | Source |

| Reductive Formylation of CO₂ | Formoxy borohydride | In situ generation of a reactive formylating agent from CO₂ and NaBH₄. rsc.org | rsc.org |

| Electrochemical Formylation | Hemiaminal, Methylisocyanide | Dual pathways: oxidation of a hemiaminal or hydration of an isocyanide intermediate. nih.govacs.org | nih.govacs.org |

| Iodine-Catalyzed Formylation | Protonated Formic Acid, HI | In situ generation of HI catalyst; nucleophilic attack of amine on activated formic acid. nih.gov | nih.gov |

| Hydrosilane/CO₂ Formylation | Formoxysilanes, Silylcarbamates | Pathway is dependent on amine basicity, involving complex equilibria with silicon-based intermediates. acs.org | acs.org |

Computational and Theoretical Chemistry of N Methoxy N Methylformamide

Conformational Analysis and Stereochemical Preferences

Computational studies into the conformational landscape of N-Methoxy-N-methylformamide focus on the rotational barriers and stereochemical arrangements around its key single bonds, primarily the C-N bond and the N-O bond. The planarity of the amide bond is a central feature, leading to the possibility of cis and trans isomers, similar to other N-substituted amides.

While specific high-level theoretical studies on this compound are not extensively detailed in available literature, analysis can be informed by computational work on analogous structures like N-methylformamide (NMF). For NMF, both cis and trans isomers have been identified, with the trans conformer being the more stable arrangement. researchgate.netarxiv.org Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of these conformers. In the gas phase, N-methylformamide exists predominantly in the trans form, with the cis form being a minor component. researchgate.net This preference is generally attributed to steric hindrance and electrostatic repulsion between substituents on the nitrogen and carbonyl carbon. For this compound, similar computational approaches would be necessary to determine the precise energy difference and rotational barriers between the cis and trans isomers, considering the electronic effects of the methoxy (B1213986) group.

Key structural parameters that are the subject of computational analysis include bond lengths, bond angles, and dihedral angles. These parameters define the geometry of each stable conformer. The number of rotatable bonds in this compound is computationally determined to be two, which influences its conformational flexibility. chem960.com

Table 1: Computed Structural and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Rotatable Bond Count | 2 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | chem960.com |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

Energetic Landscape Mapping of this compound Isomers

Mapping the energetic landscape of this compound involves calculating the potential energy surface as a function of the molecule's geometric coordinates, particularly the dihedral angles that define its conformations. This theoretical mapping helps identify low-energy isomers (stable conformers) and the transition states that connect them.

For related C₂H₅NO isomers like N-methylformamide (NMF), extensive research has established the existence of higher-energy conformers. arxiv.orgarxiv.org The cis-NMF isomer, for example, has been detected in the interstellar medium despite being less thermodynamically stable than the trans-NMF isomer. arxiv.orgarxiv.org This finding suggests that formation pathways may be governed by kinetics rather than pure thermodynamic equilibrium. arxiv.org

A similar energetic landscape is expected for this compound. Quantum chemical calculations would be employed to:

Identify Stationary Points: Locate all energy minima corresponding to stable isomers and saddle points corresponding to transition states.

Calculate Relative Energies: Determine the energy difference between isomers to predict their relative populations at thermal equilibrium.

Determine Rotational Barriers: Calculate the energy required to rotate around the C-N and N-O bonds, which dictates the rate of interconversion between conformers.

Recent studies on NMF have shown that hydrogen-atom-assisted isomerization can lead to the formation of the higher-energy cis isomer from the more stable trans isomer, even at very low temperatures. nih.gov This highlights the importance of considering non-equilibrium and environmentally specific pathways when mapping the energetic landscape and predicting isomer abundances. nih.gov

Table 2: Comparison of Isomers for the Analogue Compound N-methylformamide (NMF)

| Isomer | Relative Stability | Detection Status (Interstellar Medium) |

|---|---|---|

| trans-NMF | More Stable | Detected |

Quantum Chemical Investigations of Anionic Intermediates

Quantum chemical investigations are crucial for understanding reaction mechanisms where anionic species act as intermediates. Such studies for this compound would involve calculating the structures, energies, and electron distributions of its potential anionic forms. This could include anions formed by deprotonation or by the addition of an electron (a radical anion).

These computational investigations typically utilize high-level ab initio or DFT methods to:

Optimize Geometries: Determine the most stable structure of the anionic intermediate.

Calculate Electron Affinity: Compute the energy change when an electron is added to the neutral molecule, indicating the stability of the anion.

Map Reaction Pathways: Model the role of the anionic intermediate in a reaction mechanism, for instance, in nucleophilic acyl substitution, by calculating the energies of reactants, transition states, and products.

While specific computational studies on the anionic intermediates of this compound are not detailed in the available research, studies on the reactions of similar amides with radicals like OH provide insight into the formation of intermediate species. rsc.org Such research combines experimental data with statistical rate theory and quantum chemical calculations to elucidate reaction mechanisms. rsc.org

Computational Studies on Intermolecular Interactions and Hydrogen Bonding

Computational methods are widely used to study the non-covalent interactions that govern the behavior of molecules in condensed phases. For this compound, the primary site for intermolecular interactions is the carbonyl group.

The molecule is predicted to have one hydrogen bond acceptor site (the carbonyl oxygen) and no hydrogen bond donor sites. chem960.comnih.gov Therefore, in the pure substance or in protic solvents, the this compound molecule would primarily act as a hydrogen bond acceptor.

Theoretical studies on hydrogen bonding involving amides show that the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com The interaction between the carbonyl oxygen of an amide and a hydrogen bond donor, such as the hydroxyl group of methanol (B129727) or water, is a dominant stabilizing force. mdpi.com Computational analyses of such interactions typically involve:

Geometry Optimization: Finding the optimal orientation and distance between the interacting molecules.

Binding Energy Calculation: Determining the strength of the hydrogen bond. This is often done using methods like DFT or higher-level theories such as Coupled Cluster (CCSD(T)). chemrxiv.org

Atoms in Molecules (AIM) Analysis: Investigating the electronic density at the bond critical point of the hydrogen bond to characterize its nature. mdpi.com

Natural Bond Orbital (NBO) Analysis: Elucidating the charge transfer and orbital interactions that contribute to the hydrogen bond. nih.gov

Studies on similar amides like N-methylformamide show that hydrogen bonding significantly influences the structure and dynamics in the liquid state. arxiv.org The presence of these interactions leads to the formation of molecular aggregates and affects the macroscopic properties of the substance.

Table 3: Predicted Hydrogen Bonding Capabilities of this compound

| Capability | Count | Key Atom |

|---|---|---|

| Hydrogen Bond Donor | 0 | N/A |

Advanced Applications of N Methoxy N Methylformamide in Organic Synthesis

N-Methoxy-N-methylformamide as a Versatile Acylating Agent

N-Methoxy-N-methylamides, commonly referred to as Weinreb amides, are highly effective acylating agents. Their utility stems from their reaction with organolithium or Grignard reagents to produce ketones in high yields. nih.gov A key feature of this reaction is the formation of a stable five-membered cyclic tetrahedral intermediate. mychemblog.com This intermediate is stable enough to prevent the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols as byproducts. mychemblog.com The desired ketone is then liberated upon acidic workup.

The direct conversion of more traditional acylating agents, such as acid chlorides or esters, with organometallic reagents often results in poor yields of the desired ketone due to the high reactivity of the ketone product towards the organometallic reagent. mychemblog.com The use of this compound and other Weinreb amides circumvents this issue, providing a reliable and high-yielding method for ketone synthesis. mychemblog.com

The general mechanism for the Weinreb ketone synthesis is outlined below:

Nucleophilic addition of the organometallic reagent (R'-M) to the carbonyl carbon of the N-Methoxy-N-methylamide.

Formation of a stable, metal-chelated tetrahedral intermediate.

Acidic workup to hydrolyze the intermediate, yielding the corresponding ketone.

This methodology is broadly applicable and has become a standard procedure in organic synthesis for the preparation of ketones from carboxylic acid derivatives.

| Starting Weinreb Amide | Organometallic Reagent | Resulting Ketone | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95% |

| N-methoxy-N-methylacetamide | Butyllithium | 2-Hexanone | 87% |

| N-methoxy-N-methyl-cyclohexanecarboxamide | Ethylmagnesium bromide | Cyclohexyl ethyl ketone | 92% |

Strategic Use in Pharmaceutical and Agrochemical Intermediate Synthesis

The controlled acylating ability of this compound makes it a strategic reagent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. hbgxchemical.com The reliable formation of ketones is a critical step in the construction of the carbon skeletons of many bioactive molecules. While direct examples involving this compound in the synthesis of specific commercial drugs are often proprietary, the utility of the closely related N-methylformamide in producing agrochemicals provides strong evidence for its importance. For instance, N-methylformamide is a known precursor in the synthesis of insecticides such as formothion. wikipedia.orgnih.gov

| Formamide (B127407) Derivative | Resulting Agrochemical | Type of Agrochemical |

|---|---|---|

| N-Methylformamide | Monamidine | Insecticide/Acaricide |

| N-Methylformamide | Dimethylamidine | Insecticide/Acaricide |

| N,N'-Dimethyl Urea | Various | Intermediate for Agrochemicals |

Contribution to Complex Natural Product Total Synthesis

The total synthesis of complex natural products represents a significant challenge in organic chemistry, often requiring the development of innovative synthetic strategies. This compound and other Weinreb amides have played a pivotal role in numerous total syntheses by enabling the construction of key ketone-containing fragments. nih.gov

A notable example is the use of a Weinreb amide in the synthesis of the anticancer agent (+)-pancratistatin. nih.gov In one synthetic approach, a densely functionalized benzamide, a type of Weinreb amide, is coupled with a sugar-derived nitroalkene in a key carbon-carbon bond-forming step. nih.gov This reaction sets the stage for subsequent transformations that ultimately lead to the complex polycyclic core of the natural product. The stability of the Weinreb amide functionality to various reaction conditions allows for its incorporation early in a synthetic sequence.

Furthermore, the synthesis of macrocyclic natural products, a class of compounds with diverse biological activities, has also benefited from the application of Weinreb amide chemistry. mdpi.comunivie.ac.at The construction of the macrocyclic ring often involves the coupling of two complex fragments, one of which can be prepared using a Weinreb amide to install a necessary ketone handle for further elaboration. The reliability and high yield of the Weinreb ketone synthesis make it an attractive method for these challenging late-stage coupling reactions.

Development of Novel Building Blocks via this compound Chemistry

The chemistry of this compound extends beyond its use as a simple acylating agent to the development of novel and complex chemical building blocks. These building blocks can then be used in the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and materials science.

For example, the reaction of lactam- or lactone-derived triflates with N,O-dimethylhydroxylamine in the presence of a palladium catalyst can generate heterocyclic Weinreb amides. These intermediates can then react with various nucleophiles to produce acylated aza-, oxa-, and thio-heterocycles. This methodology provides access to a range of functionalized heterocyclic frameworks that are valuable as building blocks in total synthesis.

In the pursuit of novel therapeutic agents, there is a growing interest in moving away from flat, two-dimensional aromatic structures towards more three-dimensional molecular shapes. This concept, often referred to as "escaping the flatland," is believed to lead to compounds with improved pharmacological properties. The ability of this compound to facilitate the synthesis of complex, non-planar ketone-containing structures makes it a valuable tool in the creation of these novel 3D-shaped building blocks. nbinno.com

Emerging Research Frontiers and Future Prospects for N Methoxy N Methylformamide

Innovation in Sustainable N-Formylation Methodologies

The development of sustainable chemical processes is a paramount goal in modern synthesis. For N-formylation reactions, which are crucial for producing pharmaceuticals and other fine chemicals, the focus is shifting towards greener alternatives that minimize waste and energy consumption. Research is actively exploring methodologies that leverage renewable resources and efficient energy sources.

One promising avenue is the use of carbon dioxide (CO2) as a C1 source for formylation. A catalyst-free approach has been developed for the N-formylation of amines using CO2 and sodium borohydride (B1222165). rsc.org This method proceeds through the in situ generation of formoxy borohydride species, which then acts as the formylating agent. rsc.org The efficiency of this process is notably dependent on the solvent, with formamide-based solvents proving critical for the successful formation of the reactive intermediate. rsc.org

Electrochemical methods represent another significant advance in sustainable synthesis. nih.govacs.orgresearchgate.net The electrochemical N-formylation of amines using methanol (B129727) as both a solvent and a carbon source has been demonstrated. nih.govacs.orgresearchgate.net This process can be facilitated by simple carbon electrodes, avoiding the need for expensive and toxic metal catalysts. nih.govacs.org Under optimized conditions, such as in a neutral NaClO4 electrolyte, significant faradaic efficiencies for formamide (B127407) synthesis can be achieved. nih.govacs.orgresearchgate.net These electrochemical approaches align with the principles of green chemistry by using electricity to drive reactions under mild conditions. nih.govacs.orgresearchgate.net

Additionally, heterogeneous catalysts are being designed for efficient N-formylation. Reusable bimetallic nanoparticles, such as AuPd–Fe3O4, have been shown to catalyze the oxidative N-formylation of secondary amines with methanol at room temperature, using oxygen as a green oxidant. mdpi.com The magnetic Fe3O4 support allows for easy recovery and recycling of the catalyst, adding to the sustainability of the process. mdpi.com

| Methodology | Key Reagents/Catalysts | Primary Advantages | Reference |

|---|---|---|---|

| CO2-Based Formylation | CO2, Sodium Borohydride | Catalyst-free, utilizes a greenhouse gas as a feedstock. | rsc.org |

| Electrochemical N-Formylation | Methanol, Carbon Electrode | Metal-free, energy-efficient, mild conditions. | nih.govacs.orgresearchgate.net |

| Heterogeneous Catalysis | AuPd–Fe3O4 Nanoparticles, O2 | Reusable catalyst, room temperature operation, use of O2 as a green oxidant. | mdpi.com |

Discovery of Unexplored Reactivity Modes

While N-methoxy-N-methylamides (Weinreb amides) are well-established as effective acylating agents, recent research has begun to uncover novel modes of reactivity, expanding their synthetic utility. A significant discovery is an unusual reaction pathway observed when these amides are treated with strongly basic reagents. researchgate.netlookchem.com

Instead of the expected acylation, a competitive reaction involving a base-induced E2 elimination can occur. researchgate.netlookchem.com This elimination process leads to the cleavage of the N-methoxy-N-methylamide to generate formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.netlookchem.com This discovery is particularly noteworthy as it reveals a previously unrecognized pathway where the Weinreb amide acts as a formaldehyde precursor, a functionality that can be exploited in subsequent reactions like aldol (B89426) condensations. researchgate.net This alternative reactivity presents opportunities for designing new synthetic strategies that take advantage of this non-classical behavior. researchgate.net

Further expanding the reactivity profile, researchers have developed derivatives like N-methoxy-N-methylcyanoformamide. This highly reactive reagent facilitates the one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species and lithium enolates. nih.govresearchgate.net The enhanced reactivity of this cyanoformamide (B1595522) derivative opens up new possibilities for carbon-carbon bond formation and the synthesis of complex carbonyl compounds. nih.gov

| Reactivity Mode | Conditions | Products | Synthetic Potential | Reference |

|---|---|---|---|---|

| Classical Acylation | Organometallic Reagents (e.g., Grignard, Organolithium) | Ketones, Aldehydes | Controlled synthesis of carbonyl compounds. | researchgate.net |

| Base-Induced Elimination | Strongly Basic Reagents | Formaldehyde, N-methylamide anion | Use as an in situ source of formaldehyde for subsequent reactions. | researchgate.netlookchem.com |

| Reaction with Cyanoformamide Derivative | Organometallic Species, Lithium Enolates | β-Keto Weinreb Amides, Unsymmetrical Ketones | One-pot synthesis of complex carbonyl structures. | nih.govresearchgate.net |

Integration into Flow Chemistry and Automation Platforms

The integration of chemical synthesis into continuous flow and automated platforms is revolutionizing the pharmaceutical and chemical industries by offering enhanced safety, efficiency, and scalability. asymchem.comamf.chyoutube.com Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters like temperature, pressure, and stoichiometry. amf.chyoutube.com

For reactions involving N-Methoxy-N-methylformamide, particularly those that are highly exothermic or involve unstable intermediates, flow chemistry offers significant advantages. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating risks associated with thermal runaways. youtube.com This enhanced control can lead to improved selectivity and higher yields compared to traditional batch processes. youtube.com

Automation is a key component of modern flow chemistry setups. mit.edu Automated platforms can perform multi-step syntheses, reaction optimization, and real-time analysis. youtube.commit.edu By integrating pumps for precise reagent delivery, reactors for controlled reaction conditions, and in-line analytical tools (Process Analytical Technology, PAT), researchers can rapidly screen a wide range of conditions to identify the optimal parameters for a given transformation. mit.edu This approach enables faster development of robust synthetic routes and facilitates the creation of large compound libraries for applications like drug discovery. youtube.com The use of this compound in such automated systems could accelerate the discovery of new reactions and lead compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

A thorough understanding of the structure and reactivity of this compound relies on sophisticated analytical and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for its characterization. chemicalbook.comlehigh.edu

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the O-methyl protons, and the formyl proton, with their chemical shifts and multiplicities providing confirmation of the structure. chemicalbook.com Similarly, ¹³C NMR spectroscopy would reveal the unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. chemicalbook.com

Infrared (IR) spectroscopy is crucial for identifying the functional groups present. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the amide group. youtube.com

Beyond basic characterization, advanced techniques are being employed to study reaction mechanisms in real-time. In-situ Fourier-transform infrared (FTIR) spectroscopy has been instrumental in mechanistic studies of electrochemical N-formylation reactions. nih.govacs.orgresearchgate.net This technique allows researchers to monitor the consumption of reactants and the formation of products and intermediates directly in the reaction vessel, providing invaluable insights into the reaction pathways. nih.govacs.orgresearchgate.net For instance, it has been used to confirm the role of intermediates like formaldehyde and methylisocyanide in the electrosynthesis of formamides. nih.govacs.org

| Technique | Type of Information Obtained | Application in this compound Chemistry |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environment, molecular structure confirmation. | Characterization of the molecule and reaction products. chemicalbook.com |

| ¹³C NMR Spectroscopy | Carbon skeleton, identification of carbonyl groups. | Structural elucidation and purity assessment. chemicalbook.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O). | Confirmation of the amide functional group. youtube.com |

| In-situ FTIR Spectroscopy | Real-time monitoring of reactants, intermediates, and products. | Elucidation of complex reaction mechanisms. nih.govacs.orgresearchgate.net |

Predictive Modeling and Machine Learning in this compound Chemistry

The fields of computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. cas.orgmalvernpanalytical.com Predictive models are increasingly used to understand reaction mechanisms, predict properties of new compounds, and guide experimental design, which is highly applicable to the study of this compound. researchgate.net

Computational modeling , particularly using quantum chemistry methods like Density Functional Theory (DFT), allows for the detailed investigation of reaction pathways. researchgate.netrsc.orgrsc.org Researchers can calculate the energies of reactants, transition states, and products to predict the feasibility and selectivity of a reaction. rsc.org For this compound, such models could be used to explore its various reactivity modes, understand the factors controlling the competition between acylation and elimination pathways, and design new catalysts for specific transformations. researchgate.netrsc.org

Machine learning (ML) and Artificial Intelligence (AI) offer a data-driven approach to chemical discovery. cas.orgmalvernpanalytical.com By training algorithms on large datasets of known reactions, ML models can predict the outcome of new reactions, suggest optimal reaction conditions, or even propose novel synthetic routes. nih.gov In the context of this compound chemistry, ML could be coupled with high-throughput screening (HTS) data to build models that predict the success of N-formylation reactions for a diverse range of amine substrates. researchgate.netyoutube.com These predictive tools can significantly reduce the number of experiments needed, saving time and resources while accelerating the discovery of new molecules and materials. cas.orgnih.gov

Q & A

Q. What spectroscopic methods are recommended for characterizing N-Methoxy-N-methylformamide (NMMF) in research settings?

NMMF can be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure and purity. Key peaks include the formyl proton (~8.1 ppm in ¹H NMR) and methoxy/methyl groups. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) can verify the molecular ion (m/z 89.09) and fragmentation patterns. Gas chromatography (GC) coupled with MS is suitable for volatile analysis, though derivatization may be required to enhance stability .

Q. How can researchers synthesize NMMF with high reproducibility?

A common method involves reacting methyl formate with N-methoxymethylamine under anhydrous conditions. The reaction typically proceeds in a polar aprotic solvent (e.g., THF or DMF) at 0–5°C to control exothermicity. Catalytic amounts of sodium methoxide can enhance yield. Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane) is recommended to remove unreacted amines or byproducts .

Q. What safety protocols are critical when handling NMMF in the laboratory?

NMMF should be handled in a fume hood with nitrile gloves and lab coats. Avoid skin contact, as formamide derivatives can penetrate protective gear. Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis. Decomposition products (e.g., CO or methylamine) require monitoring via gas detectors in confined spaces .

Advanced Research Questions

Q. What factors influence the thermal stability of NMMF, and how can decomposition pathways be mitigated?

NMMF decomposes at elevated temperatures (>150°C), producing CO and methoxy-methylamine. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that acidic or basic conditions accelerate degradation. To mitigate this, reactions involving NMMF should avoid prolonged heating and use neutral buffers. Real-time monitoring via in situ FT-IR can track carbonyl group integrity .

Q. How can researchers resolve contradictions in solvent compatibility data for NMMF?

Discrepancies in solubility studies (e.g., polar vs. nonpolar solvents) may arise from trace water content or impurities. Systematic testing under controlled humidity using dynamic light scattering (DLS) or Karl Fischer titration ensures solvent purity. For example, NMMF’s miscibility with chlorinated solvents (e.g., DCM) is pH-dependent; pre-drying solvents with molecular sieves improves reproducibility .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in NMMF?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or charged aerosol detection (CAD) can identify impurities like residual amines or formic acid. For low-concentration analytes (<0.1%), isotope dilution mass spectrometry (ID-MS) enhances accuracy. Method validation should include spike-recovery experiments and interlaboratory comparisons to ensure robustness .

Q. How can reaction mechanisms involving NMMF as a carbonyl source be validated computationally?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions like nucleophilic acyl substitutions. Comparing computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) validates mechanistic pathways. Solvent effects can be incorporated using the conductor-like polarizable continuum model (CPCM) .

Methodological Considerations

- Purity Standards : USP-grade reference materials should be used for calibration .

- Data Validation : Implement intraday and interday precision checks (RSD <5%) for analytical methods .

- Contradiction Resolution : Cross-reference peer-reviewed studies (e.g., via PubMed or NIST databases) to address conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.